molecular formula C4H6Br2O2 B146914 Ethyl dibromoacetate CAS No. 617-33-4

Ethyl dibromoacetate

Cat. No.: B146914
CAS No.: 617-33-4
M. Wt: 245.9 g/mol
InChI Key: NIJGVVHCUXNSLL-UHFFFAOYSA-N
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Preparation Methods

Ethyl dibromoacetate can be synthesized through the bromination of ethyl acetate. The reaction involves the addition of bromine to ethyl acetate in the presence of a catalyst such as phosphorus tribromide. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

In industrial production, this compound is prepared by the bromination of ethyl acetate using bromine and a suitable catalyst. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the product is purified by distillation under reduced pressure .

Chemical Reactions Analysis

Ethyl dibromoacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields ethyl ethoxyacetate .

Mechanism of Action

The mechanism of action of ethyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt cellular processes . The molecular targets and pathways involved include enzymes with nucleophilic active sites, such as cysteine and histidine residues .

Properties

IUPAC Name

ethyl 2,2-dibromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJGVVHCUXNSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060673
Record name Ethyl dibromoacetate
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

617-33-4
Record name Ethyl 2,2-dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Acetic acid, 2,2-dibromo-, ethyl ester
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Record name Ethyl dibromoacetate
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Record name Ethyl dibromoacetate
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Record name ETHYL DIBROMOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of Ethyl dibromoacetate?

A1: this compound is a versatile reagent in organic synthesis. Research highlights its use in producing various compounds, including:

  • 2-Bromo-3-hydroxy esters: Samarium diiodide promotes the reaction between this compound and ketones, efficiently yielding 2-bromo-3-hydroxy esters [].
  • (E)-α,β-unsaturated esters: this compound reacts with aldehydes in the presence of Samarium diiodide or Chromium dichloride, yielding (E)-α,β-unsaturated esters with complete stereoselectivity []. This reaction proceeds through a sequential aldol-type reaction followed by a β-elimination.
  • α-chloro α,β-unsaturated esters and α,β-unsaturated esters: Reacting this compound (or t-butyl dichloroacetate) with ketones or aldehydes in a system containing diethylaluminum chloride and zinc produces α-chloro α,β-unsaturated esters or α,β-unsaturated esters [].
  • Enantiopure (S,E)-α,β-unsaturated γ-amino esters: Chromium dichloride catalyzes the reaction of this compound with enantiopure N,N-dibenzyl- or N-Boc-α-amino aldehydes, yielding optically active (S,E)-α,β-unsaturated γ-amino esters with high selectivity [].

Q2: How is this compound employed in polymer chemistry?

A2: this compound serves as a bifunctional initiator in controlled radical polymerization techniques:

  • Single Electron Transfer-Living Radical Polymerization (SET-LRP): Similar to ATRP, this compound acts as a bifunctional initiator in SET-LRP for synthesizing polymers like PMMA [].

Q3: Are there any studies on the reaction mechanisms involving this compound?

A3: Yes, several research articles propose and discuss reaction mechanisms involving this compound:

  • Synthesis of 2-bromo-3-hydroxy esters: The paper investigating the Samarium diiodide-mediated synthesis of 2-bromo-3-hydroxy esters from this compound and ketones proposes a mechanism to elucidate the observed results [].
  • Synthesis of enantiopure (S,E)-α,β-unsaturated γ-amino esters: The research on synthesizing (S,E)-α,β-unsaturated γ-amino esters from this compound and α-amino aldehydes using Chromium dichloride presents a plausible mechanism to explain the observed stereoselectivity [].

Q4: What analytical techniques are used to characterize polymers synthesized using this compound?

A: MALDI-TOF mass spectrometry plays a crucial role in analyzing polymers synthesized using this compound as an initiator in ATRP or SET-LRP. This technique allows researchers to determine the chain-end functionality of the resulting polymers, specifically examining the presence and percentage of halogen end groups [].

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